![molecular formula C10H12ClN3O B1477118 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole CAS No. 2098014-90-3](/img/structure/B1477118.png)
5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of CPFP involves several steps. One notable method involves a three-component reaction using blue LED light. In this process, ylides are generated and undergo [3+2] cycloaddition with substituted maleimides, resulting in the formation of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole in excellent yields .
Applications De Recherche Scientifique
Agents anticancéreux par inhibition de PARP-1
Ce composé a été utilisé dans la génération de 4,6-Dioxo-hexahydro-1H-furo [3, 4-c] pyrrole, qui a montré un potentiel en tant qu'agent anticancéreux. Les composés ont été synthétisés en utilisant une génération de ylures de carbonyle sans catalyseur, métal ni additif par irradiation LED bleue de diazoacétates d'aryle en présence d'aldéhydes . Ces composés inhibent sélectivement la prolifération des cellules A549, HeLa et HepG2 .
Diazines décorées pharmacologiquement actives
Le composé est un type de diazine, un composé contenant deux azotes largement répandu dans la nature. Les diazines ont un large éventail d'applications pharmacologiques, notamment les antimétabolites, les anticancéreux, les antibactériens, les antiallergiques, les tyrosines kinases, les antimicrobiens, les antagonistes des canaux calciques, les anti-inflammatoires, les analgésiques, les antihypertenseurs, les antileishmaniennes, les antituberculeux, les anticonvulsivants, les diurétiques et les épargnateurs de potassium, aux activités anti-agressives .
Tests pharmaceutiques
Le composé est disponible à l'achat pour des tests pharmaceutiques . Cela suggère qu'il pourrait avoir des applications potentielles dans le développement de nouveaux médicaments ou traitements.
Mécanisme D'action
Target of Action
The primary target of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is the poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound interacts with its target, the PARP enzyme, by inhibiting its activity . This inhibition prevents the PARP from performing its role in DNA repair, leading to an accumulation of DNA damage in the cells. This can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.
Biochemical Pathways
The inhibition of PARP by this compound affects the DNA repair pathway When PARP is inhibited, the repair of single-strand DNA breaks is impaired This can lead to the formation of double-strand breaks when the DNA is replicated
Result of Action
The result of the action of this compound is the selective inhibition of the proliferation of certain cells . In particular, it has been shown to inhibit the proliferation of A549, HeLa, and HepG2 cells with an IC50 of 1-2 μM .
Analyse Biochimique
Biochemical Properties
5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cell lines such as MCF-7, HCT-116, and HepG2 . The compound induces apoptosis in these cells by altering cell cycle progression and disrupting cellular metabolism. Additionally, it affects cell signaling pathways, particularly those involved in cell growth and survival, by modulating the expression of key genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound has been shown to interact with poly ADP ribose polymerase (PARP), inhibiting its activity and enhancing the cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effectiveness. The compound is stable under standard storage conditions but may degrade over time when exposed to light and moisture . Long-term studies have shown that its effects on cellular function remain consistent, with sustained inhibition of cell proliferation and induction of apoptosis observed in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in the cytoplasm and nucleus. Its distribution is influenced by factors such as tissue perfusion and the presence of efflux transporters, which can affect its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound predominantly localizes to the nucleus, where it exerts its effects on cell cycle regulation and gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its therapeutic potential.
Propriétés
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-1-10(13-6-12-9)14-2-7-4-15-5-8(7)3-14/h1,6-8H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADECULXKGZZCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


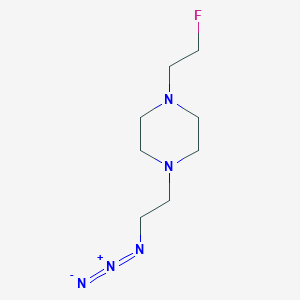
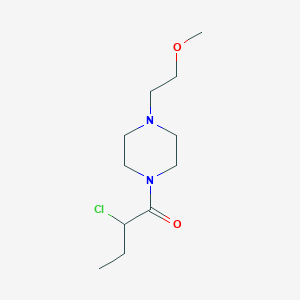
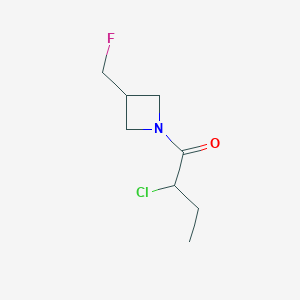
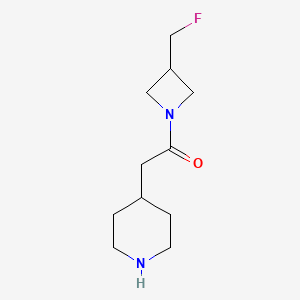

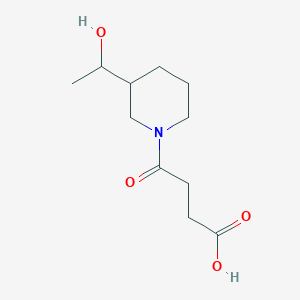
![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477047.png)
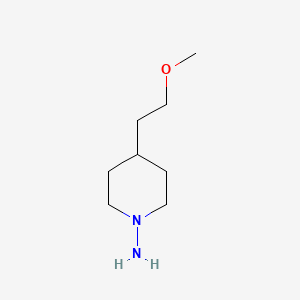
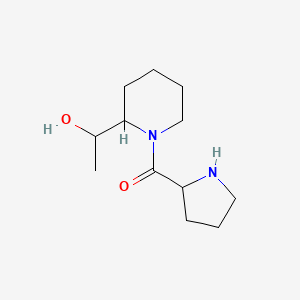
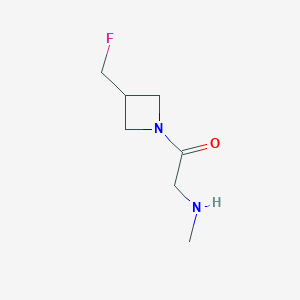


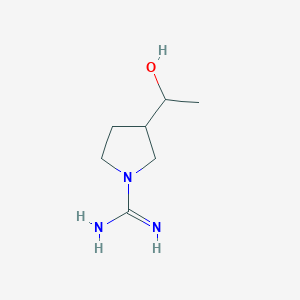
![3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid](/img/structure/B1477056.png)
